molecular formula C9H13NO3 B567356 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1223748-42-2

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B567356
CAS No.: 1223748-42-2
M. Wt: 183.207
InChI Key: GGAIJENHTSZWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H13NO3 It is characterized by a cyclobutyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group

Mechanism of Action

While the specific mechanism of action for “1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” is not mentioned in the search results, it’s worth noting that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .

Safety and Hazards

The safety data sheet (SDS) for “1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” can be found on various chemical databases . It’s important to note that this compound is for research use only and not intended for human or veterinary use.

Future Directions

As this compound is used for research purposes, future directions would likely involve further exploration of its potential applications in various fields of study .

Chemical Reactions Analysis

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8-4-6(9(12)13)5-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAIJENHTSZWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676525
Record name 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-42-2
Record name 1-Cyclobutyl-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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